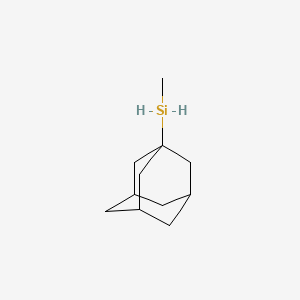

1-adamantyl(methyl)silane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H20Si |

|---|---|

Molecular Weight |

180.36 g/mol |

IUPAC Name |

1-adamantyl(methyl)silane |

InChI |

InChI=1S/C11H20Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7,12H2,1H3 |

InChI Key |

AESDPSCOOXPMHW-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH2]C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Adamantyl Methyl Silane

General Strategies for Organosilane Synthesis

The construction of the carbon-silicon bond and the subsequent manipulation of the silicon center are central to the synthesis of organosilanes. Several general strategies have been developed, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Hydrolysis and Condensation Pathways for Alkoxysilane Groups

Alkoxysilanes are common precursors in organosilane chemistry, and their hydrolysis and condensation reactions are fundamental to the formation of siloxanes and other silicon-containing materials. The hydrolysis of alkoxysilanes involves the cleavage of the Si-OR bond by water to form a silanol (B1196071) (Si-OH) and an alcohol. This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the reaction typically proceeds through the protonation of the alkoxy group, making it a better leaving group. Subsequent nucleophilic attack by water on the silicon atom leads to the formation of the silanol. In basic media, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. The rate of hydrolysis is influenced by several factors, including the nature of the alkyl groups on the silicon and in the alkoxy moiety, the pH of the reaction medium, and the water-to-alkoxysilane ratio.

Following hydrolysis, the resulting silanols can undergo condensation reactions to form siloxane (Si-O-Si) bonds. This process can occur through two primary pathways: water condensation, where two silanols react to form a siloxane and a molecule of water, and alcohol condensation, where a silanol reacts with an alkoxysilane to produce a siloxane and an alcohol molecule. The interplay between hydrolysis and condensation allows for the controlled synthesis of a wide array of organosilicon structures, from simple disiloxanes to complex polysiloxane networks.

Table 1: Key Reactions in Hydrolysis and Condensation of Alkoxysilanes

| Reaction Type | General Equation | Catalyst |

| Hydrolysis | R'Si(OR)₃ + 3H₂O → R'Si(OH)₃ + 3ROH | Acid or Base |

| Water Condensation | 2R'Si(OH)₃ → (HO)₂R'Si-O-SiR'(OH)₂ + H₂O | Acid or Base |

| Alcohol Condensation | R'Si(OH)₃ + R'Si(OR)₃ → (HO)₂R'Si-O-SiR'(OR)₂ + ROH | Acid or Base |

Oxidation Protocols for Organosilanes to Silanols

The direct oxidation of organosilanes containing a Si-H bond provides a straightforward route to the corresponding silanols. This transformation is valuable as silanols are versatile intermediates in organosilicon chemistry. A variety of oxidizing agents and catalytic systems have been developed for this purpose.

Historically, stoichiometric oxidants such as permanganates and osmium tetroxide have been employed. However, these methods often suffer from a lack of selectivity and the generation of stoichiometric waste. More recent advancements have focused on the development of catalytic oxidation protocols. For instance, metal-free organocatalytic systems, such as those employing 2,2,2-trifluoroacetophenone (B138007) in the presence of hydrogen peroxide, have been shown to efficiently oxidize a range of organosilanes to silanols in high yields.

Furthermore, enzymatic approaches using cytochrome P450 monooxygenases have demonstrated the potential for highly selective and environmentally benign oxidation of silanes. These biocatalytic methods can proceed with high chemoselectivity, leaving other sensitive functional groups within the molecule intact. The choice of oxidation protocol depends on the specific substrate and the desired level of selectivity and environmental compatibility.

Hydrosilylation Reactions in Organosilicon Synthesis

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is one of the most important and widely utilized reactions for the formation of carbon-silicon bonds. mdpi.com This atom-economical reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common. mdpi.com

The reaction mechanism generally involves the oxidative addition of the hydrosilane to the metal center, followed by coordination of the unsaturated substrate (e.g., an alkene or alkyne). Migratory insertion of the coordinated substrate into the metal-hydride bond then occurs, followed by reductive elimination of the organosilane product, regenerating the active catalyst. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Hydrosilylation is a versatile tool for the synthesis of a wide range of functionalized organosilanes and is extensively used in the industrial production of silicones and other organosilicon materials. mdpi.com

Stepwise and Programmable Functionalization of Multihydrosilanes

Multihydrosilanes, which contain two or more Si-H bonds, offer the potential for the synthesis of complex, multifunctional silicon-based molecules. The ability to functionalize these Si-H bonds in a stepwise and programmable manner is a significant challenge in organosilicon chemistry. Recent advances in photocatalysis have provided powerful tools to address this challenge.

By employing a hydrogen-atom-transfer (HAT) photocatalyst, such as neutral eosin (B541160) Y, it is possible to selectively activate a single Si-H bond in a multihydrosilane. acs.org The resulting silyl (B83357) radical can then be trapped by a variety of radical acceptors to introduce a functional group. This process can be repeated in a stepwise fashion, allowing for the controlled and sequential introduction of different substituents onto the silicon center. This methodology enables the synthesis of fully substituted and structurally diverse organosilanes from simple multihydrosilane precursors.

Synthetic Routes Involving Adamantane (B196018) Precursors

The synthesis of 1-adamantyl(methyl)silane (B3286420) requires the formation of a direct bond between a bridgehead carbon of the adamantane cage and the silicon atom. This is typically achieved by first functionalizing the adamantane core to introduce a reactive handle, which can then be used to form the C-Si bond.

Functionalization of Adamantane and its Derivatives for Organosilane Synthesis

The rigid and sterically hindered nature of the adamantane framework presents unique challenges and opportunities for its functionalization. The bridgehead positions (1, 3, 5, and 7) are tertiary carbons and are often the most reactive sites for substitution reactions.

A common strategy for the synthesis of adamantyl-substituted organosilanes involves the preparation of a 1-halo- or 1-lithioadamantane derivative. For example, 1-bromoadamantane (B121549) can be readily prepared from adamantane via bromination. This bromide can then be converted into the corresponding Grignard reagent, 1-adamantylmagnesium bromide, by reaction with magnesium metal. kiku.dk This organometallic species serves as a potent nucleophile and can react with a suitable electrophilic silicon source, such as a methylchlorosilane (e.g., CH₃SiH₂Cl or (CH₃)₂SiHCl), to form the desired this compound. The reaction proceeds via a nucleophilic substitution at the silicon center, displacing a chloride ion.

An alternative approach involves the generation of 1-adamantyl-lithium, which can be prepared from 1-bromoadamantane by reaction with lithium metal. This organolithium reagent is also a strong nucleophile and can react with chlorosilanes to form the adamantyl-silicon bond.

Furthermore, direct silylation of adamantane derivatives has been reported. For instance, 1,3-dichloroadamantane (B103686) has been shown to react with silylating agents in the presence of a sodium-hexamethylphosphoramide (Na-HMPA) system to yield 1-trimethylsilyladamantane. tandfonline.com While this specific example leads to a trimethylsilyl (B98337) group, the principle can be adapted for the introduction of a methylsilyl group by using an appropriate silylating agent.

Table 2: Potential Synthetic Routes to this compound

| Adamantane Precursor | Silicon Reagent | Reaction Type |

| 1-Adamantylmagnesium bromide | Methylchlorosilane (e.g., CH₃SiH₂Cl) | Grignard Reaction |

| 1-Adamantyl-lithium | Methylchlorosilane (e.g., CH₃SiH₂Cl) | Nucleophilic Substitution |

| 1,3-Dichloroadamantane | Methylsilylating Agent | Reductive Silylation |

These methodologies, combining the principles of general organosilane synthesis with specific strategies for adamantane functionalization, provide a versatile platform for the preparation of this compound and its derivatives, paving the way for the exploration of their unique chemical and physical properties.

Approaches to Introduce Adamantyl Groups onto Silicon Centers

The formation of a covalent bond between a silicon atom and the bulky adamantyl group is a cornerstone of synthesizing compounds like this compound. One of the most fundamental and widely employed methods for this purpose is the Grignard reaction. This reaction involves the use of an organomagnesium halide, known as a Grignard reagent, to act as a nucleophile that attacks an electrophilic silicon center.

In a typical synthesis, a Grignard reagent derived from an adamantyl halide, such as 1-adamantylmagnesium bromide, is prepared by reacting 1-bromoadamantane with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.comresearchgate.net This adamantyl nucleophile is then reacted with a suitable methylsilane precursor containing a leaving group, such as methyltrichlorosilane (B1216827) or methyldichlorosilane. The adamantyl group displaces one of the chloride ions on the silicon center, forming the desired Si-C bond.

An alternative route to adamantyl anion equivalents involves a reductive transmetalation. For instance, adamantylzinc bromides can be reacted with magnesium metal to produce the corresponding adamantylmagnesium bromides, which can be difficult to synthesize directly. researchgate.net This method provides another viable pathway to the key Grignard reagent needed for subsequent reaction with a silicon electrophile.

| Reagent 1 | Reagent 2 | Product Type | Key Feature |

| 1-Adamantylmagnesium bromide | Methylchlorosilane | Adamantylsilane | Forms a direct Si-C bond |

| 1-Adamantylzinc bromide | Magnesium | Adamantylmagnesium bromide | Precursor formation via transmetalation |

Radical Alkylation Methods for Organosilane Derivatization

Radical chemistry offers a distinct approach for the functionalization of organosilanes. These methods capitalize on the generation of highly reactive radical intermediates to form new bonds. The synthesis of adamantyl-substituted silanes can be achieved via pathways involving the 1-adamantyl radical.

The tertiary 1-adamantyl radical exhibits notable stability, which makes its formation from precursors like 1-bromoadamantane or 1-iodoadamantane (B1585816) favorable. This radical can be generated using various initiation methods, including the use of radical initiators or through photocatalysis. Once formed, the adamantyl radical can react with an organosilane that possesses a reactive site, such as a Si-H bond.

In a process known as radical-mediated hydrosilylation, the adamantyl radical can abstract the hydrogen atom from a hydrosilane (containing a Si-H bond), generating a silyl radical. These two radical species can then combine, or a chain reaction can be propagated where the silyl radical attacks a suitable adamantane-containing precursor. More direct methods involve the photocatalytic generation of a silyl radical from a hydrosilane, which then participates in a halogen-atom abstraction from an adamantyl halide, leading to the formation of the adamantyl radical and subsequent cross-coupling. nih.govorganic-chemistry.org

Catalytic Systems in the Synthesis of this compound and Related Compounds

Catalysis is pivotal in modern synthetic chemistry, offering pathways to conduct reactions with higher efficiency, selectivity, and under milder conditions. The synthesis of adamantylsilanes and related compounds benefits significantly from various catalytic strategies.

Photocatalysis for Si-H Bond Activation

Visible-light photocatalysis has emerged as a powerful tool for activating Si-H bonds, which are generally robust. chinesechemsoc.org This method allows for the generation of silyl radicals under mild conditions, avoiding the need for harsh reagents or high temperatures. In this process, a photocatalyst, upon absorbing light, becomes electronically excited and can then mediate an electron transfer or a hydrogen atom transfer (HAT) process. thieme-connect.com

For instance, eosin Y can function as a HAT photocatalyst, capable of abstracting a hydrogen atom from a hydrosilane to generate a silyl radical. thieme-connect.com This silyl radical is a key intermediate that can then be coupled with a suitable adamantyl precursor. Another strategy involves the merger of photoredox and transition metal catalysis, where a photocatalytically generated silyl radical performs a halogen-atom abstraction on an alkyl halide (such as 1-bromoadamantane) to generate the corresponding alkyl radical, which is then intercepted by a nickel catalyst in a cross-coupling cycle. nih.govorganic-chemistry.org These photocatalytic methods provide a versatile platform for the C-H functionalization of silanes. dntb.gov.ua

| Catalyst Type | Method | Intermediate | Application |

| Eosin Y | Hydrogen Atom Transfer (HAT) | Silyl Radical | Functionalization of hydrosilanes |

| Iridium or Ruthenium Complexes | Metallaphotoredox | Silyl and Alkyl Radicals | Cross-electrophile coupling |

Metal-Catalyzed Processes in Organosilane Synthesis

Transition metal catalysis is a cornerstone of organosilane synthesis, with hydrosilylation being one of the most prominent examples. wikipedia.org Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond. wikipedia.org In the context of adamantylsilane synthesis, this would typically involve reacting a hydrosilane (e.g., methylsilane) with an adamantane derivative featuring an alkene moiety (e.g., 1-vinyladamantane).

A variety of transition metals, particularly platinum-group metals, are effective catalysts for this transformation. Key examples include:

Platinum catalysts : Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly effective and widely used in industry for promoting anti-Markovnikov addition of the silane (B1218182) to the alkene, placing the silicon atom at the terminal carbon. wikipedia.org

Rhodium and Ruthenium catalysts : Complexes of these metals are also potent hydrosilylation catalysts and can offer different selectivity profiles compared to platinum.

Other Metals : More recently, catalysts based on more earth-abundant first-row transition metals like cobalt and iron have been developed as more sustainable alternatives to precious metal catalysts.

The general mechanism for hydrosilylation, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion, and finally reductive elimination to yield the alkylsilane product and regenerate the catalyst. wikipedia.org

Organocatalytic Approaches in Silane Functionalization

While metal-based catalysts are dominant, organocatalysis, which uses small organic molecules to accelerate reactions, has gained traction as a complementary strategy. In the realm of silane chemistry, organocatalysts are primarily used to activate either the silane or the substrate.

For hydrosilylation reactions, particularly the reduction of ketones and imines, Lewis bases such as N-formamide derivatives or chiral 2-pyridyl oxazolines can act as efficient organocatalysts. rsc.orgscispace.com These catalysts coordinate to trichlorosilane, a common reducing agent, forming a hypervalent silicon species that facilitates hydride transfer to the unsaturated substrate. rsc.orgscispace.com

Furthermore, strongly Lewis acidic neutral silanes, such as those bearing perfluorinated catecholato or pinacolato ligands, can themselves act as catalysts for reactions like hydrosilylation of aldehydes or deoxygenation of carbonyl compounds. nih.govnih.govrsc.org These "silicon-catalyzed" transformations highlight the versatile reactivity of silicon compounds, moving beyond their traditional role as substrates to that of catalysts.

Influence of Catalyst Structure on Reaction Selectivity

The structure of the catalyst, particularly the ligands coordinated to a metal center, plays a critical role in determining the outcome and selectivity of a reaction. In metal-catalyzed organosilane synthesis, modifying the steric and electronic properties of the ligands can profoundly influence regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition in hydrosilylation) and stereoselectivity.

For example, in the palladium-catalyzed silyl-Negishi reaction, which couples silyl electrophiles with alkylzinc halides, the choice of phosphine (B1218219) ligand is paramount. The use of a specifically designed ligand, DrewPhos, was found to be crucial for suppressing isomerization side reactions and promoting efficient and selective cross-coupling to form alkyl silanes. nih.gov The unique balance of steric bulk and electronic properties of this ligand prevents unwanted pathways and facilitates the desired reductive elimination step from the palladium center. nih.gov This demonstrates that rational catalyst design, based on a mechanistic understanding of the reaction, is a powerful strategy for controlling selectivity in the synthesis of complex organosilanes.

Control of Stereochemistry and Regioselectivity in this compound Synthesis

The synthesis of this compound and its derivatives presents distinct challenges and opportunities regarding regioselectivity and stereochemistry. Regiocontrol is primarily dictated by the inherent chemical properties of the adamantane cage, while stereocontrol requires specific strategies targeting the silicon atom, as the parent compound is achiral.

Regioselectivity in Adamantane Functionalization

The adamantane skeleton is a rigid, strain-free cage structure composed of four fused cyclohexane (B81311) rings in the chair conformation. This structure contains two distinct types of carbon atoms: four bridgehead (methine) carbons and six methylene (B1212753) carbons. The tertiary C-H bonds at the bridgehead positions (1, 3, 5, and 7) are significantly more reactive towards radical and cationic functionalization than the secondary C-H bonds of the methylene bridges.

This preferential reactivity is the cornerstone of regioselectivity in the synthesis of 1-substituted adamantane derivatives. Reactions proceeding through an adamantyl cation intermediate, such as Friedel-Crafts-type alkylations or reactions in superacids, overwhelmingly favor substitution at the bridgehead position. d-nb.infonih.gov The formation of a tertiary carbocation at the 1-position is substantially more stable than a secondary carbocation at any other position on the cage. Consequently, the synthesis of this compound inherently achieves high regioselectivity for the '1' position when adamantane itself is functionalized directly with a suitable silicon electrophile or when a 1-halo- or 1-hydroxyadamantane precursor is coupled with a methylsilane nucleophile. The primary challenge is often achieving mono-substitution and avoiding the formation of 1,3- or 1,3,5,7-polysubstituted adamantanes.

Stereocontrol at the Silicon Center

The target molecule, this compound (Ad-SiH₂-Me), does not possess a stereogenic center at the silicon atom. To discuss stereochemical control, the silicon atom must be rendered chiral by being bonded to four different substituents, for example, in a molecule like 1-adamantyl(methyl)(phenyl)hydrosilane (Ad-SiH(Me)Ph). The control of stereochemistry, therefore, revolves around the asymmetric synthesis of such chiral silicon-stereogenic adamantylsilanes. rsc.org This is typically achieved through precursor chemistry, where a prochiral silane is desymmetrized in a controlled manner. gvsu.eduresearchgate.net

Key strategies include:

Use of Chiral Auxiliaries: A common approach involves reacting a prochiral precursor, such as 1-adamantyl(methyl)dichlorosilane (AdSi(Me)Cl₂), with a chiral, non-racemic alcohol (e.g., (-)-menthol) to form a diastereomeric mixture of dialkoxysilanes. These diastereomers can be separated chromatographically. Subsequent stepwise substitution of the alkoxy groups with different nucleophiles (e.g., organolithium or Grignard reagents) proceeds with predictable stereochemistry (often inversion or retention), allowing for the isolation of a single enantiomer of the final chiral silane. gvsu.edu

Catalytic Asymmetric Synthesis: Modern methods increasingly rely on transition-metal-catalyzed asymmetric synthesis to create silicon stereocenters. rsc.org For instance, a prochiral dihydrosilane precursor, such as this compound (if it were synthesized with two other different groups instead of H), could undergo enantioselective intramolecular hydrosilylation in the presence of a chiral rhodium catalyst to generate a chiral cyclic silane. nih.gov Alternatively, stereospecific reactions on chiral hydrosilane precursors, such as platinum-catalyzed Si-H borylation, can produce chiral silylboranes. nih.gov These silylboranes are versatile intermediates that can undergo further substitution reactions with high enantiospecificity, effectively transferring the chirality to a new molecule. nih.govscilit.com

The following table outlines a hypothetical, yet mechanistically sound, synthetic pathway to a chiral adamantylsilane, illustrating the principle of stereochemical control via sequential nucleophilic substitution on a prochiral precursor.

| Step | Precursor | Reagents | Intermediate/Product | Stereochemical Outcome | Rationale |

|---|---|---|---|---|---|

| 1 | 1-Adamantyltrichlorosilane | MeMgBr (1 eq.) | 1-Adamantyl(methyl)dichlorosilane | Prochiral | Grignard reaction establishes the Ad-Si(Me) core. The silicon is prochiral with two identical chloro groups. |

| 2 | 1-Adamantyl(methyl)dichlorosilane | (-)-Menthol (2 eq.), Base | Diastereomeric 1-Adamantyl(methyl)di((-)-menthoxy)silanes | Separable Diastereomers | Reaction with a chiral auxiliary creates diastereomers which can be separated (e.g., by chromatography). |

| 3 | (RSi)-1-Adamantyl(methyl)di((-)-menthoxy)silane | PhLi (1 eq.) | (SSi)-1-Adamantyl(methyl)(phenyl)((-)-menthoxy)silane | Inversion of Configuration | Nucleophilic substitution at silicon often proceeds with inversion of stereochemistry. One auxiliary is replaced. |

| 4 | (SSi)-1-Adamantyl(methyl)(phenyl)((-)-menthoxy)silane | LiAlH4 | (SSi)-1-Adamantyl(methyl)(phenyl)silane | Retention of Configuration | Reduction of the remaining alkoxy group to a hydride typically proceeds with retention of configuration at the silicon center. |

This stepwise, precursor-based approach, leveraging either chiral auxiliaries or modern catalytic methods, is fundamental to achieving stereochemical control in the synthesis of silicon-stereogenic adamantylsilanes.

Chemical Reactivity and Transformation Mechanisms of 1 Adamantyl Methyl Silane

Reactions at the Silicon Center of 1-Adamantyl(methyl)silane (B3286420)

The reactivity of this compound is primarily centered around the silicon atom, particularly the reactive silicon-hydrogen (Si-H) bond. This functionality allows the compound to participate in a variety of transformations central to organosilicon chemistry.

The Si-H bond is the most reactive site in hydrosilanes, enabling their participation in hydrosilylation reactions, a fundamental process in organosilicon chemistry. Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as that in an alkene or alkyne. This reaction is a highly efficient, atom-economical method for forming carbon-silicon bonds and is widely used in the production of functional silanes and silicone polymers.

The activation of the Si-H bond is typically achieved using transition metal catalysts, with platinum compounds like Speier's and Karstedt's catalysts being historically significant. The general mechanism often involves the oxidative addition of the Si-H bond to the low-valent metal center. However, alternative mechanisms exist. For instance, certain ruthenium-thiolate complexes can activate the Si-H bond through a cooperative, reversible heterolytic splitting across the polar Ru-S bond. This process generates a ruthenium(II) hydride and a highly reactive, sulfur-stabilized silicon cation without altering the metal's oxidation state. Theoretical calculations suggest this activation can be a barrierless, exergonic process that proceeds rapidly even at low temperatures. The steric and electronic properties of the substituents on the silicon atom significantly influence the reactivity of the Si-H bond and the outcome of the hydrosilylation reaction.

| Reaction Type | Description | Key Features |

| Hydrosilylation | Addition of a Si-H bond across a C=C or C≡C bond. | Atom-economical, typically catalyzed by transition metals (e.g., Pt, Rh, Ir). |

| Si-H Bond Activation | Cleavage of the Si-H bond to enable reaction. | Can proceed via oxidative addition or heterolytic cleavage. |

Organosilanes, including those structurally related to this compound, are valuable partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction creates a carbon-carbon bond between an organosilane and an organic halide or pseudohalide (like a triflate). A critical feature of the Hiyama coupling is the necessity of activating the relatively inert carbon-silicon bond.

This activation is typically accomplished by using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate. This pentavalent species is significantly more nucleophilic and readily undergoes transmetalation with the palladium center in the catalytic cycle. The efficiency of these cross-coupling reactions can be profoundly influenced by the choice of ligands on the palladium catalyst. Sterically demanding, electron-rich phosphine (B1218219) ligands, sometimes incorporating bulky groups like adamantyl, have been shown to be highly effective.

| Coupling Reaction | Description | Activation Method |

| Hiyama Coupling | Pd-catalyzed C-C bond formation between an organosilane and an organic halide/pseudohalide. | Fluoride ion or base to form a reactive pentavalent silicon intermediate. |

| Hiyama-Denmark Coupling | A variation using organosilanols or siloxanes that can proceed without a fluoride activator. | Use of silanols/siloxanes as coupling partners. |

The direct silylation of aromatic C-H bonds with hydrosilanes represents a modern, step-efficient strategy for synthesizing arylsilanes. This approach, a form of cross-dehydrogenative coupling, avoids the need for pre-functionalized aromatic starting materials. A range of catalysts based on transition metals such as iridium and rhodium have been developed for this transformation. Notably, even simple, earth-abundant metal species like potassium tert-butoxide can catalyze the direct silylation of aromatic heterocycles.

In iridium-catalyzed systems, the reaction can proceed through either a directed or non-directed pathway, using the hydrosilane to functionalize the C-H bond while releasing dihydrogen (H₂) as the sole byproduct. The accumulation of this hydrogen gas can inhibit the catalyst, and in some systems, its removal via a nitrogen flow can lead to significantly higher reaction rates and yields. Mechanistic studies suggest the catalytic cycle can involve an iridium disilyl hydride as the resting state of the catalyst, with the rate-limiting step depending on the electronic properties of the aromatic substrate.

Role of the Adamantyl Moiety in Directing Reactivity

The adamantyl group is a unique structural motif characterized by its rigid, bulky, and three-dimensional diamondoid structure. Its incorporation into this compound imparts specific steric and electronic properties that influence the compound's reactivity.

Mechanisms of Cleavage and Formation of Si-C Bonds in Adamantyl-Silanes

The stability of the Si-C bond is a critical factor in the chemical transformations of adamantyl-silanes. Both cleavage and formation of this bond can be induced under various conditions, proceeding through several mechanistic pathways.

Cleavage of the Si-C Bond:

The cleavage of the Si-C bond in organosilanes can be initiated by electrophilic or nucleophilic attack, as well as through thermal or photochemical processes. In the context of adamantyl-silanes, the bulky adamantyl group can sterically hinder direct attack at the silicon atom, but reactions at the carbon atom of the adamantyl cage or cleavage of the Si-C bond can still occur, often facilitated by specific reagents or conditions.

Under acidic conditions, protonation of the carbon atom attached to the silicon can lead to the cleavage of the Si-C bond. rsc.orgresearchgate.net The stability of the resulting carbocation plays a significant role in this process. The tertiary adamantyl cation is relatively stable, which can facilitate the cleavage. Theoretical studies on arylsilanes suggest that the stability of the Si-C bond under acidic conditions can be evaluated by calculating the proton affinity of the ipso-carbon atom. researchgate.net

Lewis acids can also promote the cleavage of Si-C bonds. For example, the reaction of adamantane (B196018) derivatives with tetramethylsilane (B1202638) in the presence of AlCl3 results in the methylation of the adamantane bridgehead positions, indicating the cleavage of the Si-CH3 bond in tetramethylsilane and subsequent reaction with the adamantyl moiety. While this example does not directly involve this compound, it demonstrates a plausible mechanism for Si-C bond cleavage in the presence of a strong Lewis acid.

Formation of the Si-C Bond:

The formation of the Si-C bond in adamantyl-silanes can be achieved through several synthetic strategies. One common method involves the reaction of an adamantyl-containing organometallic reagent, such as an adamantyl Grignard or organolithium species, with a suitable methylsilane halide.

Another important route is hydrosilylation, which involves the addition of a Si-H bond across a double or triple bond. baranlab.org While not a direct formation of the this compound from adamantane, this method is fundamental for creating Si-C bonds in a variety of organosilanes. The reaction is typically catalyzed by transition metals. baranlab.org

The formation of a Si-C bond involving an adamantyl group can also be achieved through reactions of 1,3-dehydroadamantane with a silane (B1218182). For instance, the reaction of in situ generated 1,3-dehydroadamantane with trimethylsilane (B1584522) has been used to synthesize 1-trimethylsilyladamantane. This reaction is thought to proceed through radical intermediates.

Intermolecular and Intramolecular Processes Relevant to this compound

The reactivity of this compound can be further understood by examining relevant intermolecular and intramolecular processes that have been observed in related adamantyl-silane systems.

Intermolecular Processes:

Intermolecular reactions of adamantyl-silanes often involve the interaction of the adamantyl group or the silicon center with external reagents. As mentioned, adamantane itself can undergo Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid. wikipedia.org It is conceivable that this compound could undergo similar reactions, potentially leading to arylation of the adamantyl cage, although this would likely compete with reactions at the Si-C bond.

The silicon center, despite being sterically hindered by the adamantyl group, can still interact with nucleophiles or electrophiles. The formation of hypervalent silicon species, where the silicon atom expands its coordination number beyond four, is a key concept in understanding the reactivity of organosilanes. nih.govprinceton.edu Such intermediates can facilitate both the cleavage and formation of Si-C bonds. nih.gov

Intramolecular Processes:

Intramolecular ring-expansion reactions of adamantan-2-one are well-documented, leading to the formation of homoadamantane (B8616219) derivatives. rsc.org Although this does not directly involve a silane, it highlights the propensity of the adamantane framework to undergo rearrangements. It is plausible that appropriately functionalized this compound derivatives could undergo intramolecular cyclizations or rearrangements under suitable conditions.

Below is a table summarizing key aspects of the chemical reactivity and transformation mechanisms discussed:

| Process | Mechanism/Reaction Type | Key Intermediates/Reagents | Relevance to this compound |

| Si-C Bond Cleavage | Acid-catalyzed cleavage | Protonated ipso-carbon, Adamantyl cation | Plausible under strong acidic conditions. |

| Lewis acid-promoted cleavage | Lewis acid-silane adduct | Potential for reaction in the presence of strong Lewis acids. | |

| Si-C Bond Formation | Reaction with organometallic reagents | Adamantyl Grignard/lithium, Methylsilane halide | Standard synthetic route. |

| Radical-mediated silylation | 1,3-Dehydroadamantane, Silane radical | Demonstrates a pathway for Si-C bond formation at the adamantyl cage. | |

| Intermolecular Processes | Friedel-Crafts type reactions | Lewis acids, Aromatic compounds | Potential for functionalization of the adamantyl group. |

| Formation of hypervalent silicon | Nucleophiles | Can activate the Si-C bond for further reactions. nih.govprinceton.edu | |

| Intramolecular Processes | Skeletal rearrangements | Cationic intermediates | Observed in related germasila-adamantanes, suggesting potential for rearrangements. nih.gov |

| Ring expansion/cyclization | Functionalized adamantyl derivatives | Plausible for suitably substituted derivatives. |

Theoretical and Computational Chemistry of 1 Adamantyl Methyl Silane

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic environment of 1-adamantyl(methyl)silane (B3286420). These studies reveal the nature of its covalent bonds and the distribution of electron density within the molecule.

Density Functional Theory (DFT) has become a primary tool for the computational study of organosilanes due to its balance of accuracy and computational cost. rsc.orgenergy.gov DFT methods are used to calculate the electronic structure, optimized geometry, and thermodynamic properties of these molecules. nih.govacs.org For systems like this compound, selecting an appropriate functional and basis set is crucial for obtaining reliable results. Studies on similar organosilanes often employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets (e.g., 6-31G(d,p)) or more extensive ones like IGLO-III for specific properties like NMR shifts. rsc.orgnih.govacs.org These calculations can accurately predict molecular geometries and the energetic landscape of the molecule. nih.govacs.org

The bonding in this compound is characterized by the Si-C bond linking the adamantyl cage to the silicon atom and the Si-H bonds of the methylsilane group. The Si-C bond is notably weaker and more polarizable than a corresponding C-C bond. nih.gov Computational studies on related alkylsilanes show that the Si-C bond length is typically around 1.87-1.89 Å. The large, electron-donating adamantyl group is expected to influence the electronic properties of the silicon center. Quantum chemical calculations can quantify the stability of the Si-C bond, which is a critical factor in the chemical reactivity of the molecule, as Si-C bond cleavage is a known reaction pathway for organosilanes under certain conditions. rsc.org The analysis of bond dissociation energies and charge distribution provides a quantitative measure of these characteristics. For instance, the Si-H bonds are reactive sites for various transformations, and their bond strength and reactivity can be modulated by the sterically demanding adamantyl substituent.

Below is a table illustrating typical bond lengths and angles for a molecule like this compound, as would be predicted by DFT calculations.

| Bond/Angle | Predicted Value |

| Si-C (adamantyl) | ~1.88 Å |

| Si-C (methyl) | ~1.87 Å |

| Si-H | ~1.48 Å |

| C-Si-C Angle | ~109.5° |

| H-Si-H Angle | ~108.0° |

| C-Si-H Angle | ~110.0° |

Note: These are representative values based on general organosilane computations and may vary with the specific computational method used.

Conformational Analysis and Energy Landscapes of this compound

While the adamantane (B196018) cage itself is rigid, the rotation around the Si-C(adamantyl) bond and the orientation of the methyl and hydrogen substituents on the silicon atom give rise to different conformers. Conformational analysis, typically performed using computational methods, helps to identify the most stable arrangement of the atoms and the energy barriers between different conformations. acs.org For this compound, the rotation of the -SiH2(CH3) group relative to the adamantane framework is the primary conformational variable.

The energy landscape is likely to show distinct minima corresponding to staggered conformations that minimize steric hindrance between the methyl group and the adamantane cage. The energy barriers for rotation around the Si-C bond in alkylsilanes are generally low. nih.gov A potential energy surface scan, calculated using methods like DFT, can map these energy changes as a function of the dihedral angle, providing a detailed understanding of the molecule's flexibility and conformational preferences at different temperatures.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. crc1333.deuni-due.de For this compound, potential reactions include hydrolysis, oxidation, and cleavage of the Si-H or Si-C bonds. nih.govacs.orgresearchgate.net DFT calculations can be used to model the geometries of reactants, products, and, crucially, the high-energy transition states that connect them. nih.gov

Computational Predictions of Spectroscopic Signatures

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of new compounds. researchgate.netnih.gov For this compound, key spectroscopic signatures include NMR chemical shifts, particularly for 29Si, 13C, and 1H nuclei, as well as vibrational frequencies for infrared (IR) spectroscopy.

DFT and other high-level methods can provide accurate predictions of these spectra. rsc.orgresearchgate.net For instance, calculating the 29Si NMR chemical shift is a well-established computational procedure that can help to confirm the electronic environment of the silicon atom. rsc.orgresearchgate.net Predicted vibrational frequencies can be compared with experimental IR spectra to assign specific peaks to the stretching and bending modes of the Si-H, Si-C, and C-H bonds. These computational predictions are invaluable for confirming the structure of the synthesized molecule and for interpreting experimental data. researchgate.net

An illustrative table of predicted NMR chemical shifts for this compound is provided below.

| Nucleus | Predicted Chemical Shift (ppm) |

| 29Si | -10 to -20 |

| 13C (Si-CH3) | 0 to 5 |

| 13C (Adamantyl C1) | 30 to 35 |

| 1H (Si-H) | 3.5 to 4.5 |

| 1H (Si-CH3) | 0.1 to 0.3 |

Note: These values are estimates based on data for similar organosilanes and are relative to tetramethylsilane (B1202638) (TMS). Actual values depend on the solvent and the computational protocol. rsc.org

Modeling Intermolecular Interactions and Self-Assembly Propensities

The bulky and lipophilic nature of the adamantane group suggests that this compound may exhibit interesting intermolecular interactions and self-assembly behavior. rsc.orgmdpi.comrsc.org While the molecule itself is non-polar, weak van der Waals forces and dipole-dipole interactions can lead to organized structures in the solid state or in solution. mdpi.com

Computational methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), can be used to visualize and quantify these weak interactions. rsc.orgmdpi.com Molecular dynamics (MD) simulations can model the behavior of many this compound molecules over time, providing insights into their aggregation and potential to form ordered assemblies. nih.gov These simulations can predict how the molecules pack in a crystal lattice or how they might arrange themselves at an interface, which is crucial for applications in materials science. mdpi.comrsc.org The study of such interactions in similar adamantane-containing molecules has revealed the importance of C-H···π and other weak hydrogen bonds in determining their supramolecular structures. mdpi.comrsc.orgacs.org

Applications of 1 Adamantyl Methyl Silane in Advanced Materials Science

Polymeric Materials Engineering

The integration of adamantyl-containing silanes into polymers is a key strategy for developing materials with enhanced performance characteristics. The adamantane (B196018) moiety's rigidity and volume, combined with the versatility of silane (B1218182) chemistry, allows for precise tuning of polymer properties.

The adamantyl group can be integrated into polymer architectures either as a pendant side chain or as part of the main polymer backbone. researchgate.netnycu.edu.tw Synthetic strategies typically involve the polymerization of monomers that already bear the adamantyl substituent. researchgate.net This approach has been used for a wide range of vinyl monomers, including styrenes, (meth)acrylates, and 1,3-dienes. researchgate.net For instance, polymers with adamantane units in the backbone have been synthesized with the expectation that the rigid cage structure will confer high thermal stability. researchgate.net

In other examples, such as the creation of arylenedioxy-organosilanylene polymers, bis(hydroxyphenyl)adamantanes are reacted with organohydrosilanes. znaturforsch.com The introduction of the adamantane units, whether in the backbone or as side groups, can significantly influence the polymer's morphology and final properties, including reducing the dielectric constant and mass density, making them suitable for microelectronics applications. researchgate.net

A primary benefit of incorporating the adamantyl group into polymers is the significant enhancement of their thermal properties. The rigid and bulky nature of the adamantane cage restricts the mobility of polymer chains, a phenomenon sometimes referred to as the "boat anchor effect". nycu.edu.tw This reduced chain mobility leads to a substantial increase in the glass transition temperature (Tg), the temperature at which a polymer changes from a rigid, glassy state to a more flexible, rubbery state. nycu.edu.twresearchgate.net

Polymers containing an adamantyl group, such as certain polymethacrylates and polyimides, demonstrate improved thermal and oxidative stability. researchgate.net For example, adamantane-modified polybenzoxazines show remarkably high decomposition temperatures. nycu.edu.tw Similarly, arylenedioxy-organosilanylene polymers containing adamantane units in their backbone exhibit high heat resistance, with 10% weight loss temperatures (Td10) exceeding 500°C in a nitrogen atmosphere. znaturforsch.com The introduction of adamantyl groups into benzocyclobutene (BCB) polymers also results in excellent thermal stability, with 5% weight loss temperatures (T5%) above 430°C. rsc.org This high thermal stability is crucial for materials used in demanding applications, such as microelectronics and aerospace. nih.gov

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer System | Adamantane Content/Monomer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Char Yield (%) | Source |

|---|---|---|---|---|---|

| Polybenzoxazine | Poly(6-adamantyl-3-methyl-3,4-dihydro-2H-1,3-benzoxazine) | 262°C | 399°C (T5%) | 39 | nycu.edu.tw |

| Polybenzoxazine | Poly(6-adamantyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) | 215°C | 362°C (T5%) | 46 | nycu.edu.tw |

| Arylenedioxy-organosilanylene | 1,3-bis(4-hydroxyphenyl)adamantane + Phenylsilane | - | 547°C (Td10) | 71 | znaturforsch.com |

| Benzocyclobutene (BCB) Polymer | p-Ada-DVS-BCB | >350°C | 430°C (T5%) | - | rsc.org |

| Benzocyclobutene (BCB) Polymer | p-Ada-TVS-BCB | >350°C | 433°C (T5%) | - | rsc.org |

The rigid, three-dimensional structure of adamantane makes it an ideal building block, or "knot," for the construction of Microporous Organic Polymers (MOPs). rsc.orgrsc.org These materials are characterized by a network of interconnected pores on the nanometer scale, leading to exceptionally high surface areas. researchgate.net MOPs are synthesized through reactions like Suzuki or Sonogashira–Hagihara coupling, which link adamantane-based units with other organic "rods" to form a stable, crosslinked network. rsc.orgresearchgate.net

Adamantane-based MOPs exhibit permanent porosity and remarkable thermal and chemical stability, remaining stable at temperatures up to 520°C and resisting common organic solvents as well as strong acids and bases. rsc.org This robustness is attributed to the stability of the adamantane cage and the strong carbon-carbon bonds forming the polymer framework. rsc.org These properties make adamantane-based MOPs promising candidates for applications in gas storage and separation. rsc.orgsemanticscholar.org

The integration of adamantyl groups is a viable strategy for creating high-performance polymers and advanced thermoplastic elastomers (TPEs). titech.ac.jpitu.edu.tr TPEs require both hard, rigid segments and soft, flexible segments. The high glass transition temperature conferred by the adamantyl group makes polymers containing it suitable for use as the hard block in TPEs, potentially increasing their upper service temperature and mechanical strength. researchgate.netresearchgate.net

Researchers have successfully developed novel low-k polymers by incorporating adamantane into benzocyclobutene (BCB) siloxane resins. rsc.org These materials exhibit dielectric constants around 2.50 and very low dielectric loss, along with high thermal stability and good hydrophobicity. rsc.org Similarly, introducing adamantane groups into polyimide structures has been shown to be an effective strategy for reducing their dielectric constant. mdpi.com

Table 2: Dielectric Properties of Adamantane-Containing Polymers

| Polymer System | Frequency | Dielectric Constant (k) | Dielectric Loss (tan δ) | Source |

|---|---|---|---|---|

| Adamantyl-based BCB Polymer (p-Ada-DVS-BCB) | 10 KHz - 5 MHz | 2.53 | 0.0008 | rsc.org |

| Adamantyl-based BCB Polymer (p-Ada-TVS-BCB) | 10 KHz - 5 MHz | 2.50 | 0.0004 | rsc.org |

| Fluorinated Polyimide (FPI) with 0.5 wt% Fluorinated Graphene | 1 kHz | 1.77 | 0.005 | mdpi.com |

Role as Coupling Agents and Adhesion Promoters

Silane compounds are widely employed as coupling agents and adhesion promoters, acting as a molecular bridge to bond dissimilar materials, particularly inorganic substrates and organic polymers. dow.comchemscene.com A silane coupling agent possesses two different types of chemical reactivity within one molecule. dow.com The silane portion of 1-adamantyl(methyl)silane (B3286420) can react and form strong, durable covalent bonds with hydroxyl groups present on the surfaces of inorganic materials like glass, metals, and mineral fillers. dow.com

Interfacial Bonding between Organic and Inorganic Materials

Organofunctional silanes like this compound are critical for creating strong and durable bonds between fundamentally dissimilar materials, such as organic polymers and inorganic substrates (e.g., glass, metals, silica). dow.comshinetsusilicones.com These molecules act as "molecular bridges" at the interface. sinosil.com The silane portion of the molecule, often an alkoxysilane, hydrolyzes in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. dow.comsinosil.com These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, forming stable, covalent oxane bonds (e.g., Si-O-Metal). dow.comsinosil.comdakenchem.com

Simultaneously, the organic part of the molecule—in this case, the adamantyl group—can physically entangle with or, if appropriately functionalized, chemically react with an organic polymer matrix. dow.comsinosil.com This dual reactivity allows this compound to form a robust link, enhancing adhesion and compatibility between the two phases. dow.comshinetsusilicones.com The bulky adamantyl group also creates a non-polar, hydrophobic interphase that can shield polar inorganic surfaces from water, further stabilizing the bond, especially in humid conditions. dow.comgelest.com

Enhancement of Mechanical Strength and Durability in Composites

The performance of composite materials is heavily dependent on the quality of the interface between the reinforcing filler (inorganic) and the polymer matrix (organic). feidianchem.com By improving this interface, this compound can significantly enhance the mechanical properties of composites. gelest.comshinetsusilicones.com Strong interfacial adhesion ensures efficient stress transfer from the polymer matrix to the stronger reinforcing fillers. ajol.info

Application in Coatings, Adhesives, and Sealants

In coatings, adhesives, and sealants, organosilanes are widely used as adhesion promoters, cross-linking agents, and surface modifiers. gelest.comdow.comrussoindustrial.ru this compound can be added to formulations to improve adhesion to inorganic substrates, enhance durability, and increase resistance to environmental factors like moisture. google.comresearchgate.net When applied as a primer, the silane treats the inorganic surface, creating a reactive layer that bonds strongly with the subsequently applied coating or adhesive. dakenchem.comrussoindustrial.ru

The hydrophobic nature of the adamantyl group is particularly beneficial for protective coatings, as it imparts water-repellent properties to the surface. dow.comrussoindustrial.ru This helps to prevent corrosion on metal substrates and reduces water ingress in construction applications. sinosil.comgelest.com In sealants, silanes can also act as moisture scavengers, reacting with residual water in the formulation to prevent premature curing and ensure stability during storage. dow.com The cross-linking ability of the silane functional group can improve the cohesive strength, heat resistance, and weatherability of the cured material. shinetsusilicones.comgoogle.com

Interactive Data Table: Applications of Adamantyl-Silanes in Materials Science

| Application Area | Primary Function | Key Benefits | Relevant Compound Features |

| Interfacial Bonding | Coupling Agent | Enhanced adhesion, Improved compatibility, Increased durability | Bifunctional nature (reactive silane + organic adamantyl group), Formation of covalent bonds at the interface |

| Composites | Reinforcement/Filler Treatment | Increased mechanical strength (tensile, flexural), Better stress transfer, Enhanced thermal stability | Strong adhesion to inorganic fillers, Rigidity of adamantyl cage |

| Coatings | Adhesion Promoter, Surface Modifier | Improved substrate adhesion, Water repellency (hydrophobicity), Enhanced durability and weatherability | Hydrophobic adamantyl group, Covalent bonding to substrate |

| Adhesives & Sealants | Adhesion Promoter, Cross-linker | Stronger bonds to inorganic surfaces, Increased cohesive strength, Moisture scavenging | Reactivity of silane group for cross-linking and adhesion |

Contributions to Nanoscience and Nanotechnology

The unique, well-defined, and rigid cage-like structure of the adamantane moiety makes it a valuable component in the bottom-up fabrication of nanomaterials. wikipedia.orgijnnonline.net These diamondoid molecules are considered ideal building blocks for creating precisely ordered nanostructures. arxiv.orgwiley-vch.de

Molecular Building Blocks for Self-Assembly

Adamantane is regarded as a fundamental molecular building block (MBB) for nanotechnology due to its high symmetry, rigidity, and the ability to be functionalized at specific positions. ijnnonline.netaps.org When functionalized with reactive groups like silanes, these molecules can be directed to self-assemble into larger, ordered structures such as molecular crystals. wikipedia.orgpensoft.net The predictable geometry and stiffness of the adamantane core are advantageous for creating materials with tailored properties. ijnnonline.net

The process of self-assembly can be guided by the strong, directional interactions of the functional groups. aps.orgrsc.org Silane-based self-assembled monolayers (SAMs) on hydroxyl-terminated surfaces like silicon are physically and chemically robust systems used in electronics and sensors. researchgate.net Incorporating adamantyl groups into such systems can precisely control surface properties like lipophilicity and steric hindrance, which is essential for the fabrication of advanced nanodevices. pensoft.net

Diamondoids as Templates for Material Synthesis

Diamondoids, the family of molecules to which adamantane belongs, are recognized for their potential as templates or seeds for the synthesis of nanodiamonds. arxiv.orgnih.gov Because their sp³-hybridized carbon framework is essentially a nanoscale fragment of a diamond crystal, they can significantly lower the energy barrier required for diamond synthesis compared to conventional carbon sources. nih.govmpg.de

Research has demonstrated that under high-pressure, high-temperature (HPHT) conditions, diamondoids can convert into diamond at substantially lower pressures and temperatures than other precursors. nih.gov The adamantane cage acts as a pre-organized nucleus, facilitating the growth of a larger diamond lattice. mpg.de This approach offers a pathway to bottom-up diamond synthesis, providing greater control over the size and properties of the resulting nanomaterials for applications in electronics and materials science. mpg.de

Electronic and Optical Materials

Adamantane-containing molecules and their silicon-based analogs (sila-adamantanes) are of growing interest for their potential in electronic and optical devices. polyu.edu.hkacs.org The introduction of a rigid adamantane skeleton into polymers or materials can lead to desirable properties such as a low dielectric constant, high refractive index, and enhanced thermal stability. polyu.edu.hkgoogle.com

Sila-adamantane, a silicon-core analog of adamantane, is considered a model system for understanding charge transport at the molecular level because its core structure is identical to the unit cell of crystalline silicon. acs.orgacs.org Studies on sila-adamantane have revealed that its three-dimensional structure gives rise to quantum interference effects that can control electrical conductance, a phenomenon that could be exploited to create molecular-scale electronic switches. acs.orgchemrxiv.orgnih.gov Functionalized sila-adamantanes are also being explored as UV/blue-emitting materials and as atomically precise components for nanoscale silicon electronics and quantum computing. flintbox.comuniversityofcalifornia.edu Furthermore, adamantane-type cluster compounds have been shown to exhibit strong nonlinear optical (NLO) properties, which are crucial for applications in photonics and laser technology. rsc.org

Fabrication of Films and Coatings for Microelectronics and Optoelectronics

The unique structural characteristics of adamantane, combined with the film-forming properties of silanes, make this compound and related adamantyl silanes valuable in the fabrication of advanced films and coatings. These materials are deposited on various substrates to create thin, durable, and functional surfaces for microelectronics and optoelectronics.

The fundamental process for creating these films involves the self-assembly of silane molecules onto a substrate. researchgate.net Organosilanes, which possess both organic and hydrolyzable inorganic groups, can form stable chemical bonds with both organic and inorganic materials. researchgate.net The fabrication process, known as silanization, typically begins with the hydrolysis of reactive groups on the silane (such as alkoxyl or chloro groups) in the presence of water. This is followed by the condensation of these hydrolyzed silanes, forming oligomers with siloxane bonds. These oligomers then form strong, covalent linkages with hydroxyl (-OH) groups present on the substrate surface. researchgate.net

In a specific example of creating a coating with an adamantyl-containing alkoxysilane, a precursor solution was prepared by hydrolyzing 4-(1-adamantyl)-3-butenyltriethoxysilane in 1-propanol (B7761284) with water and a nitric acid catalyst. jst.go.jp A glass substrate was then coated with this solution, followed by a heat treatment at 200°C. jst.go.jp This process yielded a dense coating free of cracks. jst.go.jp The incorporation of the bulky adamantyl group has been demonstrated to be highly effective in increasing the thickness and improving the hardness of the resulting film. jst.go.jp Furthermore, its water-repellent performance was found to be comparable to that of the well-known methyl group. jst.go.jp The hydrophobic nature of these coatings stems from the non-polar aliphatic adamantane structure, which creates a non-polar interphase that shields the underlying polar surface from interaction with water. gelest.com This property is critical for protecting sensitive electronic components from moisture.

The table below summarizes the observed effects of incorporating an adamantyl group into a silane coating, based on experimental findings.

| Property Measured | Observation | Reference |

| Film Morphology | Dense and crack-free film formation after heat treatment. | jst.go.jp |

| Film Thickness | The adamantyl group contributes to an increase in film thickness. | jst.go.jp |

| Mechanical Properties | A significant improvement in the hardness of the coating was confirmed. | jst.go.jp |

| Surface Properties | The film exhibits water repellency similar to that of a methyl group. | jst.go.jp |

These properties make adamantyl-silane based films suitable for applications such as dielectric layers, protective coatings, and for modifying the surface energy of components in microelectronic and optoelectronic devices. gelest.comeuropean-mrs.com

Catalytic Applications and Methodological Development

1-Adamantyl(methyl)silane (B3286420) as a Reagent in Catalytic Transformations

The adamantyl moiety, a rigid and bulky diamondoid hydrocarbon, imparts significant steric hindrance to the silicon center in this compound. This feature governs its reactivity and selectivity in various catalytic reactions, making it and related adamantylsilanes subjects of interest in synthetic methodology development.

Hydrosilanes are widely recognized as effective hydride-donating reagents in the reduction of various functional groups. organic-chemistry.orgacs.org The reactivity of the Si-H bond, which is weakly polarized with a slightly hydridic hydrogen, allows for chemoselective reductions, often requiring activation by a Lewis acid or a transition metal catalyst. acs.org The steric bulk of the substituents on the silicon atom plays a crucial role in modulating the reactivity and selectivity of the hydride transfer.

In the context of ionic hydrogenation, sterically hindered silanes are employed to reduce carbocations. Studies on the reduction of aryldi(1-adamantyl)methanol derivatives to their corresponding methanes have demonstrated the influence of the hydrosilane's structure on the reaction's stereoselectivity. psu.edu The reaction involves the formation of a bulky aryldi(1-adamantyl)methyl cation, which is then reduced by a hydrosilane. The ratio of syn and anti products formed depends significantly on the steric profile of the incoming hydrosilane. psu.edu For instance, the reduction of meta-substituted phenyldi(1-adamantyl)methanols with a variety of hydrosilanes showed that the stereochemical outcome is sensitive to the silane's structure. psu.edu

Similarly, research on the reduction of the carbocation formed from anti-[2-(3-ethoxythienyl)]di(1-adamantyl)methanol with different hydrosilanes yields both syn and anti isomers of the corresponding methane (B114726) derivative. rsc.org In related systems, such as the reduction of (2-alkoxyphenyl)di(1-adamantyl)methanols, the choice of hydrosilane influences the product distribution, highlighting the selectivity of the hydride transfer from the silane (B1218182) to the carbocationic center. psu.edu While these studies often employ a range of silanes for comparative purposes, the principle illustrates how a bulky silane like this compound would function as a hydride source, with its steric profile being a key determinant of reaction efficiency and stereochemistry.

Table 1: Influence of Hydrosilane Structure on the Reduction of meta-Substituted Phenyldi(1-adamantyl)methanols psu.edu

| Hydrosilane | Product Ratio (anti:syn) for m-But Substrate | Product Ratio (anti:syn) for m-CF3 Substrate |

| n-HexSiH3 (NHS) | 0.7 | 0.41 |

| Ph2SiH2 (DPS) | 1.1 | 1.2 |

| Ph3SiH (TPS) | 3.2 | 2.1 |

| (Pri)3SiH (TIPS) | 23 | 5.4 |

| Et3SiH (TES) | 3.8 | 3.2 |

| Me2PhSiH (DMPS) | 4.0 | 3.8 |

| (Me3Si)3SiH (TTMSS) | 1.1 | 0.94 |

| Note: Data extracted from a study on steric effects in ionic hydrogenation. The table demonstrates the variability in stereochemical outcome based on the steric and electronic properties of the hydrosilane. |

The synthesis of enantiomerically enriched molecules is a cornerstone of modern chemistry, and asymmetric catalysis is the most powerful tool to achieve this. rsc.org Organosilanes participate in asymmetric catalysis primarily through hydrosilylation reactions, where a Si-H bond is added across an unsaturated bond (e.g., C=O, C=N, C=C) in the presence of a chiral catalyst. acs.orgoup.com The steric and electronic properties of the silane are critical factors that can influence the yield and enantioselectivity of these transformations. acs.orgoup.com

The adamantyl group is frequently incorporated into ligands or reagents to create a sterically demanding environment around a catalytic metal center, thereby controlling the facial selectivity of a reaction. For example, cobalt complexes ligated with 1-adamantyl isocyanide have been used in the hydrosilylation of alkenes, achieving high yields and turnover numbers. mdpi.com In another instance, N-1-adamantyl-N-cinnamylaniline derivatives have been synthesized as chiral phosphine-olefin hybrid ligands for palladium-catalyzed asymmetric allylic alkylation. researchgate.net

While this compound itself is not chiral, its steric bulk can be crucial when used in conjunction with a chiral catalyst. In the asymmetric hydrosilylation of ketones, the choice of silane can dramatically affect the outcome. acs.orgoup.com For example, in the rhodium-catalyzed asymmetric hydrosilylation of acetophenone, diphenylsilane (B1312307) often provides high enantioselectivity, whereas using methylphenylsilane (B1236316) can lead to a decrease in the enantiomeric excess (ee). oup.com A bulky silane like this compound would be expected to exhibit unique reactivity and selectivity profiles in such systems.

Computational studies have also highlighted the importance of bulky substituents in catalysis. A study on triazolyl biisoquinoline N,N′-dioxide catalysts for the asymmetric hydrosilylation of hydrazones compared the effectiveness of different bulky groups, including benzyl (B1604629), benzhydryl, and 1-adamantyl. purdue.edu The results indicated that the 1-adamantyl group provided a level of enantioselectivity comparable to the benzyl group in that specific system, underscoring the nuanced role of steric factors in influencing the transition state geometry of the enantioselective step. purdue.edu

Organosilanes in Photocatalytic Processes

Visible-light photocatalysis has emerged as a powerful strategy in synthetic chemistry, enabling a wide range of transformations under mild conditions. researchgate.netnih.gov Organosilanes have proven to be a versatile class of reagents in these processes. researchgate.net They can function as effective electron donors, generating highly active radical species through a photoinduced single-electron transfer (SET) oxidation and subsequent fragmentation sequence. researchgate.net

The photochemistry of organosilanes has been a subject of study, revealing pathways for generating silyl (B83357) radicals. sioc-journal.cnacs.org In photoredox catalysis, a photocatalyst, upon absorbing light, can oxidize an organosilane to a silyl radical cation, which then fragments to produce a silyl radical. These silyl radicals can participate in a variety of subsequent reactions, including:

Hydrosilylation: The addition of a silyl radical to an alkene or alkyne is a common transformation achieved via photocatalysis. sioc-journal.cn This method allows for the trans-hydrosilylation of alkenes and the synthesis of functionalized allylsilanes and alkenylsilanes from allenes. sioc-journal.cn

Silacarboxylation and Defluorosilylation: Photocatalytic methods have been developed for the synthesis of organosilanes through the incorporation of both silicon and other functional groups. sioc-journal.cn

The use of organosilanes in photocatalysis extends to asymmetric transformations. researchgate.net While achieving high enantioselectivity in photochemical reactions is challenging due to the high reactivity and short lifetimes of photogenerated intermediates, catalyst design plays a key role. nih.gov The combination of photocatalysis with organocatalysis, for instance using N-heterocyclic carbenes (NHCs), has enabled radical-radical coupling reactions where benzyl silane derivatives serve as sources of alkyl radicals. researchgate.net

Enabling Novel Synthetic Methodologies through Organosilane Intermediates

The development of novel synthetic methodologies is crucial for advancing organic chemistry, and organosilane intermediates have become instrumental in this pursuit. frontiersin.org Their unique reactivity allows for the construction of complex molecular architectures that would be difficult to access through other means.

A significant area of development is the synthesis of silacycles (cyclic compounds containing a silicon atom in the ring). frontiersin.org Hydrosilanes are readily accessible starting materials for these syntheses. Methodologies based on the functionalization of the Si-H bond are particularly prominent:

Intramolecular Coupling-Cyclization: Transition metal-catalyzed intramolecular coupling of Si-H bonds with C-H bonds (in alkanes and arenes) or with unsaturated C-C bonds (in alkenes and alkynes) provides a direct route to various silacycles. frontiersin.org

Silyl-Prins Cyclization: The acid-mediated cyclization of silylated alkenols, known as the silyl-Prins (or silyl-aza-Prins) reaction, is a powerful method for synthesizing saturated oxygen- and nitrogen-containing heterocycles. researchgate.net

Furthermore, organosilanes are key precursors in the synthesis of polysiloxanes, which are important synthetic polymers. rsc.org Novel catalytic pathways, such as the hydrolytic oxidation of primary organosilanes using gold nanoparticle-stabilized catalysts, have been developed to produce poly(hydrosiloxane)s, expanding the library of functional synthons for new siloxane-based materials. rsc.org

Future Directions in Catalysis Leveraging Adamantylsilanes

The future of catalysis is geared towards the development of more efficient, selective, and sustainable chemical transformations. energy.govsuschem.org This involves designing novel catalysts, including those that can operate under milder conditions or enable switchable reactivity to create complex polymer architectures from simple monomer mixtures. nih.govsimonsfoundation.org Adamantylsilanes and related adamantyl-containing compounds are well-positioned to contribute to these future directions due to the unique properties conferred by the adamantyl group.

Catalyst Design: The steric bulk and rigidity of the adamantyl group can be exploited to create highly active and selective catalysts. For example, a tri-1-adamantylphosphine-nickel complex has been shown to be a highly active catalyst for producing ultra-high-molecular-weight polyethylene. d-nb.info Future research could focus on incorporating adamantylsilanes or adamantyl-phosphine ligands into catalysts for other challenging transformations, such as CO₂ reduction or the activation of strong chemical bonds. mdpi.com

Enhanced Stability and Selectivity: The adamantyl group can sterically protect the reactive center of a catalyst, potentially leading to increased stability and lifetime. This steric shielding can also enhance selectivity by precisely controlling the approach of substrates to the active site. Future work could explore the use of adamantylsilanes in creating robust catalysts for fine chemical synthesis and industrial processes.

Computational and High-Throughput Screening: The rational design of catalysts will increasingly rely on computational modeling and high-throughput experimentation. simonsfoundation.org The well-defined and rigid structure of the adamantyl group makes adamantylsilanes excellent candidates for computational studies aimed at predicting and understanding steric effects in catalysis. This synergy between computational and experimental work could accelerate the discovery of new catalytic systems based on adamantylsilanes for specific, targeted applications.

Future Perspectives and Emerging Research Directions

Synergistic Research at the Interface of Organosilicon and Adamantane (B196018) Chemistry

The fusion of organosilicon chemistry with adamantane chemistry creates a synergistic field where the distinct properties of each component can be harnessed to develop novel molecular architectures and materials. Adamantane, the simplest diamondoid, is prized for its rigid, stress-free, and thermally stable cage structure. wikipedia.org Organosilanes offer versatile reactivity and are foundational to a vast range of materials with tunable electronic and physical properties.

The most profound example of this synergy is the development of sila-adamantane, a silicon analogue of the adamantane cage. wikipedia.orgacs.org First synthesized in 2005, sila-adamantane is a Si₁₀ cluster that represents a molecular-level building block of crystalline silicon, providing a unique platform to study the transition from molecular properties to bulk solid-state behavior. acs.orgacs.org Research into functionalized sila-adamantanes has highlighted their potential in applications ranging from nanoscale electronics to chemical catalysis. universityofcalifornia.edu The study of simpler hybrid molecules like 1-adamantyl(methyl)silane (B3286420) serves as a fundamental step toward understanding the interplay between the adamantyl scaffold and a silicon center. This research could elucidate how the adamantyl group's steric bulk and electronic properties influence the reactivity and stability of the Si-C and Si-H bonds, paving the way for the design of more complex adamantane-silicon structures, such as the germasila-adamantanes which are molecular cutouts of silicon/germanium alloys. rsc.org

Exploration of Novel Reactivity and Functionalization Strategies

The future of this compound research will heavily involve the exploration of its reactivity and the development of strategies to install diverse functional groups. The Si-H bond in the methylsilane moiety is a key site for chemical transformations, most notably hydrosilylation. The development of catalysts for the hydrosilylation of various unsaturated bonds using adamantyl-containing silanes could yield highly selective transformations, influenced by the steric hindrance of the adamantyl group. mdpi.com

Furthermore, the development of novel organosilicon reagents demonstrates the potential for adamantyl groups to confer unique properties. For example, a 1-adamantylamine-substituted supersilyl agent has been developed for the dual nickel/photoredox cross-electrophile coupling of unactivated alkyl chlorides. sigmaaldrich.comprinceton.edu The bulky adamantyl substituent enhances the electron-releasing capacity of the nitrogen donor and improves the hydrolytic stability of the Si-N bond. princeton.edu This points toward the potential design of this compound derivatives as specialized reagents in photoredox and radical-mediated reactions.

Other potential functionalization strategies include:

C-H Functionalization: Directing groups could be used to selectively functionalize the C-H bonds of the adamantyl cage, a challenging but powerful method for creating complex derivatives.

Lewis Acid Catalysis: Silanes can act as potent Lewis acids, and their reactivity can be tuned by their substituents. Uncharged, highly Lewis acidic silanes and germanes have shown catalytic activity in hydrodefluorination, including of 1-adamantylfluoride, and other transformations. researchgate.netoup.com Investigating the Lewis acidity of derivatives of this compound could open new catalytic applications.

Electrochemical Synthesis: Catalyst-free electrochemical methods are emerging as a sustainable route for synthesizing functionalized silanes, such as allenyl silanes. nih.gov Applying these methods to this compound could provide green pathways to novel derivatives.

Advanced Computational Studies for Rational Design

Advanced computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the properties and reactivity of new molecules and for elucidating complex reaction mechanisms. For adamantyl-silicon systems, computational studies have already provided critical insights.

DFT calculations were instrumental in understanding the quantum interference effects in sila-adamantane molecular junctions, revealing that its conductance is significantly influenced by its three-dimensional structure, a departure from simpler linear or bicyclic silanes. acs.org In the field of catalysis, a combination of kinetic analysis and DFT calculations was used to build a mechanistic model for the palladium-catalyzed formylation of aryl bromides using a bulky di-1-adamantyl-n-butylphosphine ligand, revealing intricate details of the activation barriers and the roles of various intermediates. acs.org Computational studies have also been used to probe the intermolecular interactions and crystal packing of bioactive adamantane derivatives and to predict the stability of complex cage structures like germasila-adamantanes. rsc.orgmdpi.com

For this compound, future computational work could focus on:

Reaction Mechanisms: Modeling reaction pathways for hydrosilylation, C-H activation, or polymerization to predict selectivity and catalyst performance.

Electronic Properties: Calculating the HOMO-LUMO gap, charge distribution, and other electronic parameters to predict its suitability for use in molecular electronics or as a component in optoelectronic materials.

Thermochemical Data: Predicting bond dissociation energies and heats of formation to understand the stability of the molecule and its derivatives. scispace.com

| System Studied | Computational Method | Key Insight | Reference |

|---|---|---|---|

| Sila-adamantane | DFT, STM-BJ | Revealed destructive σ-quantum interference suppressed electronic transmission. | acs.org |

| Pd-catalyzed formylation with PAd₂ⁿBu ligand | DFT (ωB97x-D) | Elucidated the multi-step reaction mechanism and identified rate-influencing steps. | acs.org |

| Germasila-adamantanes | DFT (M06-2X) | Calculated relative energies of isomers, confirming the thermodynamic favorability of cage rearrangement. | rsc.org |

| Bioactive Adamantane Carbothioamides | DFT, QTAIM, CLP-Pixel | Quantified non-covalent interactions (N–H···O, C–H···S) governing crystal packing and stability. | mdpi.com |

Integration into Next-Generation Advanced Materials

The incorporation of adamantane units into polymers and other materials is known to enhance thermal stability, rigidity, and other physical properties. wikipedia.org The combination with silicon offers a pathway to new classes of high-performance materials. Sila-adamantane itself is proposed as an atomically precise silicon nanocrystal, potentially useful for battery anodes, nanoscale electronics, and UV/blue-emitting materials. universityofcalifornia.edu

This compound, with its polymerizable silane (B1218182) group, is a prime candidate for a monomer or building block for advanced materials:

High-Performance Polymers: Copolymerization of this compound or its derivatives could lead to polysiloxanes or other silicon-based polymers with exceptionally high thermal stability and tailored mechanical properties.

Dielectric Materials: The low polarizability and high C-H bond density of adamantane make it an attractive component for low-k dielectric materials used in microelectronics as interlayer insulators. nih.gov